N-(Phenanthren-4-YL)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
24079-40-1 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-phenanthren-4-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-15-8-4-6-13-10-9-12-5-2-3-7-14(12)16(13)15/h2-10H,1H3,(H,17,18) |
InChI Key |
ZFGRQZOXTBUVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for N Phenanthren 4 Yl Acetamide and Its Analogues
Direct Synthesis Approaches to N-(Phenanthren-4-YL)acetamide
Direct synthesis of the core structure of this compound can be achieved through several modern catalytic and non-catalytic methods.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient ways to form carbon-carbon and carbon-heteroatom bonds. nih.gov The synthesis of phenanthrene (B1679779) derivatives, the core of this compound, can be accomplished through palladium-catalyzed C-H activation and annulation. This approach involves the direct functionalization of C-H bonds, which is an atom-economical strategy. nih.govox.ac.uk
For instance, the synthesis of phenanthridinones, which share a similar polycyclic aromatic framework, can be achieved through a one-pot palladium-catalyzed dual C-H activation process, forming both C-C and C-N bonds. researchgate.net While not a direct synthesis of this compound itself, this methodology highlights the power of palladium catalysis in constructing the phenanthrene core. The general mechanism often involves the concerted metallation-deprotonation (CMD) pathway for C-H bond cleavage. ox.ac.uk DFT calculations have shown that in some cases, water can participate in a general base mechanism, facilitating the C-H activation step. ox.ac.uk
| Catalyst System | Key Features | Relevant Transformation |
| Palladium Acetate | Dual C-H activation for C-C and C-N bond formation. researchgate.net | Synthesis of phenanthridinones. researchgate.net |
| Palladium(II)/Pd(IV) Catalysis | Intramolecular cyclization via C-H activation. nih.gov | Synthesis of indolines and dihydrobenzofurans. nih.gov |
Beyond palladium catalysis, other methods are available for constructing the phenanthrene skeleton. Copper-catalyzed cross-coupling reactions provide a viable alternative. A notable example is the reaction of N-tosylhydrazones with terminal alkynes, which proceeds through an allene (B1206475) intermediate followed by a six-π-electron cyclization-isomerization to yield phenanthrene derivatives. nih.gov This method is advantageous due to the use of a cheaper copper catalyst and readily available starting materials. nih.gov
Non-catalytic methods can also be employed. For example, the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide involves a two-step process of acetylation and nitration starting from 2-acetyl-6-aminonaphthalene. nih.gov While this example illustrates the synthesis of a substituted naphthalene (B1677914) derivative, similar principles of electrophilic aromatic substitution and functional group manipulation can be conceptually applied to the synthesis of phenanthrene systems.
Another relevant non-catalytic approach involves the reaction of 1-naphthalene acetic acid with an aniline (B41778) derivative in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC). nih.gov This method directly forms the amide bond, which is central to the structure of this compound.
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties.
Modifications to the phenanthrene core can be introduced either by using substituted starting materials in the primary synthesis or by post-synthetic modification of the phenanthrene ring. For example, in the synthesis of N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, a substituted phenylacetamide derivative, the arylthiazole moiety is introduced through a multi-step synthesis starting from p-phenylenediamine. nih.gov This involves protection, amidation, deprotection, and subsequent cyclization reactions to build the desired heterocyclic substituent. nih.gov
Functionalization at the acetamide (B32628) nitrogen or the alkyl chain offers another avenue for creating derivatives. While direct N-alkylation of the acetamide can be challenging, alternative strategies exist. For instance, the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazoles involves the reaction of a chloroacetamide with a thiol-containing heterocyclic compound. researchgate.net This demonstrates the feasibility of introducing complex substituents onto the acetamide portion of a molecule.
Furthermore, a patent describes the synthesis of esters of N-(4'-hydroxyphenyl)acetamide, where the hydroxyl group of the phenol (B47542) is esterified. google.com This suggests that if a hydroxyl group were present on the phenanthrene ring of this compound, similar esterification reactions could be performed.
| Modification Site | Synthetic Strategy | Example |
| Phenanthrene Moiety | Use of substituted starting materials in cyclization reactions. nih.gov | Synthesis of N-phenylacetamide derivatives with arylthiazole moieties. nih.gov |
| Acetamide Nitrogen | Reaction of a precursor with a functionalized acetamide. | Not directly reported for this compound, but analogous reactions are known. |
| Acetamide Alkyl Chain | Reaction of a chloroacetamide with a nucleophile. researchgate.net | Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazoles. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com These principles are increasingly being applied to the synthesis of complex organic molecules.
In the context of synthesizing this compound and its analogs, several green chemistry approaches could be implemented. The use of water as a solvent is a key aspect of green chemistry. csic.esrsc.org For example, metal-free synthesis of polysubstituted pyrroles has been achieved in an aqueous medium using surfactants. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com
The choice of catalysts is also crucial. While palladium is a highly effective catalyst, its cost and potential toxicity are concerns. The development of more sustainable catalysts, such as those based on copper, is a step towards greener synthesis. nih.gov Biocatalysis, using enzymes to perform chemical transformations, represents an even more environmentally benign approach, often providing high selectivity under mild conditions. frontiersin.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Greener Solvents | Replacing traditional organic solvents with water or other benign alternatives. csic.esrsc.org | Reduced environmental impact and improved safety. mdpi.com |
| Energy Efficiency | Employing microwave irradiation or other energy-efficient heating methods. mdpi.com | Faster reactions and lower energy consumption. mdpi.com |
| Use of Renewable Feedstocks | Not directly applicable to the core synthesis but relevant for sourcing starting materials. | Reduced reliance on fossil fuels. |
| Catalyst Selection | Utilizing less toxic and more abundant metal catalysts (e.g., copper) or biocatalysts. nih.govfrontiersin.org | Lower environmental burden and potentially lower cost. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as C-H activation strategies. nih.govox.ac.uk | Reduced waste generation. |
Iii. Advanced Spectroscopic and Structural Elucidation of N Phenanthren 4 Yl Acetamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) is instrumental in confirming the structure of N-(Phenanthren-4-YL)acetamide by revealing the number of different types of protons, their chemical environments, and their proximity to one another.
In a typical ¹H NMR spectrum of a related compound, 1-(4-(Phenanthren-9-yl)phenyl)ethan-1-one, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the signals corresponding to the phenanthrene (B1679779) ring protons appear in the aromatic region, typically between δ 7.5 and 8.8 ppm. rsc.org For instance, a doublet at δ 8.79 ppm (J = 8.2 Hz) and another at δ 8.73 ppm (J = 8.2 Hz) can be attributed to specific protons on the phenanthrene core. rsc.org The acetyl group's methyl protons (-CH₃) characteristically appear as a sharp singlet further upfield, for example at δ 2.70 ppm. rsc.org The presence and splitting patterns of these signals provide definitive evidence for the presence of both the phenanthrene and acetamide (B32628) moieties.
Derivatives of this compound show predictable shifts in their ¹H NMR spectra. For example, the introduction of an electron-withdrawing group like a nitro group can cause downfield shifts for nearby aromatic protons, while electron-donating groups would have the opposite effect. znaturforsch.com The integration of the signals, which is proportional to the number of protons giving rise to the signal, further confirms the assigned structure.
Table 1: Representative ¹H NMR Data for a Phenanthrene Derivative
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.79 | d | 8.2 | Phenanthrene H |
| 8.73 | d | 8.2 | Phenanthrene H |
| 8.11 | d | 8.2 | Phenyl H |
| 7.96 - 7.89 | m | Phenanthrene H | |
| 7.86 | d | 8.1 | Phenyl H |
| 7.75 - 7.67 | m | Phenanthrene H | |
| 2.70 | s | -COCH₃ |
Data for 1-(4-(Phenanthren-9-yl)phenyl)ethan-1-one. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the complete elucidation of the carbon skeleton.
In the ¹³C NMR spectrum of 1-(4-(Phenanthren-9-yl)phenyl)ethan-1-one, the carbonyl carbon (C=O) of the acetamide group is typically found in the downfield region, around δ 198.0 ppm. rsc.org The carbons of the phenanthrene and phenyl rings appear in the aromatic region, generally between δ 120 and 150 ppm. rsc.orgwisc.edu For example, specific aromatic carbon signals for this related compound have been observed at δ 146.0, 137.7, 136.3, and so on. rsc.org The methyl carbon of the acetyl group (-CH₃) gives a signal in the upfield region, for instance at δ 26.9 ppm. rsc.org
The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making ¹³C NMR a powerful tool for identifying the positions of substituents on the phenanthrene ring in various derivatives. znaturforsch.com
Table 2: Representative ¹³C NMR Data for a Phenanthrene Derivative
| Chemical Shift (δ) ppm | Assignment |
| 198.0 | C=O |
| 146.0 | Aromatic C |
| 137.7 | Aromatic C |
| 136.3 | Aromatic C |
| 131.5 | Aromatic C |
| 128.9 | Aromatic C |
| 123.2 | Aromatic C |
| 26.9 | -CH₃ |
Data for 1-(4-(Phenanthren-9-yl)phenyl)ethan-1-one. rsc.org
To further refine the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed. COSY experiments establish correlations between coupled protons, helping to trace out the proton-proton connectivity within the molecule. HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, providing unambiguous C-H bond assignments.
Solid-state NMR (ssNMR) can be used to study the structure and dynamics of this compound and its derivatives in the solid phase. This is particularly useful for characterizing crystalline and amorphous forms and for studying intermolecular interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound.
The FT-IR spectrum of a related N-phenylacetamide shows characteristic absorption bands. A prominent band for the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band around 1660-1680 cm⁻¹. nist.gov Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. nist.gov
Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the phenanthrene ring system. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals.
Table 3: Characteristic FT-IR Absorption Bands for N-Phenylacetamide Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3398 | N-H Stretch | Amide |
| 1722 | C=O Stretch | Amide I |
| 1640 | N-H Bend | Amide II |
| 1541 | C-N Stretch / N-H Bend | Amide II |
Data is for a related thiazole (B1198619) derivative of N-phenylacetamide. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule.
The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the amide bond. A common fragmentation pathway for amides is the alpha-cleavage, which in this case would lead to the formation of a stable phenanthrenyl-containing fragment and an acetyl fragment. libretexts.org For instance, in the mass spectrum of a related compound, 1-(4-(phenanthren-9-yl)phenyl)ethan-1-one, the molecular ion peak is observed at m/z 296. rsc.org The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments with high accuracy. nih.gov
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Table 4: Illustrative Crystallographic Data for a Related Amide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.9206 (13) |
| b (Å) | 8.7861 (11) |
| c (Å) | 11.4943 (16) |
| β (°) | 102.998 (1) |
| V (ų) | 976.2 (2) |
| Z | 4 |
Data for N-(4-Hydroxyphenethyl)acetamide. researchgate.net
Conformational Analysis and Molecular Geometry
In related N-aryl acetamides, the amide group is often found to be twisted out of the plane of the aromatic ring. This dihedral angle is a result of the interplay between two opposing factors: the steric hindrance between the hydrogen atom on the nitrogen, the carbonyl oxygen, and the hydrogen atoms on the phenanthrene ring, versus the electronic stabilization gained from delocalization of the nitrogen lone pair into the aromatic system. For this compound, significant steric hindrance is anticipated between the amide group and the "bay region" of the phenanthrene nucleus (the region between positions 4 and 5). This would likely lead to a substantial dihedral angle between the plane of the acetamide group and the plane of the phenanthrene ring.
The internal geometry of the acetamide group is expected to be relatively rigid and planar due to the partial double bond character of the C-N bond. Bond lengths and angles within the phenanthrene skeleton would likely show minor deviations from those of unsubstituted phenanthrene, with the most significant changes occurring in the vicinity of the C4 substituent.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value Range | Notes |
| C4-N Bond Length | 1.40 - 1.45 Å | Shorter than a typical C-N single bond due to some double bond character. |
| N-C(O) Bond Length | 1.33 - 1.38 Å | Exhibits significant double bond character. |
| C=O Bond Length | 1.22 - 1.26 Å | Typical for an amide carbonyl group. |
| Dihedral Angle (Phenanthrene-Amide) | 40 - 70° | A significant twist is expected to alleviate steric strain. |
Intermolecular Interactions and Crystal Packing
Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction is a hallmark of secondary amides and typically leads to the formation of one-dimensional chains or tapes of molecules. These chains are a robust supramolecular motif.
π-π Stacking: The large, electron-rich surface of the phenanthrene ring system provides ample opportunity for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings, will play a crucial role in organizing the molecules in the crystal lattice. The stacking can occur in a parallel-displaced or a T-shaped arrangement to maximize attractive forces.
The interplay of the strong, directional N-H···O hydrogen bonds and the weaker, less directional π-π stacking and C-H···π interactions will dictate the final crystal packing arrangement. It is plausible that the hydrogen-bonded chains will be further organized into layers or a more complex three-dimensional network through these aromatic interactions. The specific polymorph obtained would depend on the crystallization conditions.
Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Predicted Importance |
| Hydrogen Bonding | N-H (amide) | C=O (amide) | Primary |
| π-π Stacking | Phenanthrene Ring | Phenanthrene Ring | Secondary |
| C-H···π Interactions | C-H (methyl, aryl) | Phenanthrene Ring | Tertiary |
Iv. Theoretical and Computational Chemistry Studies on N Phenanthren 4 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the energy and wavefunction of the system, from which numerous molecular properties can be derived.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure and to optimize the molecular geometry, finding the lowest energy arrangement of atoms. In a typical DFT study, the geometry of N-(Phenanthren-4-YL)acetamide would be optimized to find its most stable conformation. This process involves calculating forces on each atom and adjusting their positions until a minimum energy structure is located.
Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation. This table is a representative example of data obtained from DFT calculations and is not based on published results for this specific molecule.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Angle | C-N-C | ~125° |
| Dihedral Angle | Phenyl-N-C=O | ~30-50° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) offer higher accuracy than DFT for certain properties, particularly those involving electron correlation, but at a significantly greater computational expense.
These methods are often used as a benchmark to validate results from more cost-effective DFT calculations. For a molecule like this compound, CCSD(T) could provide a highly accurate reference energy, though it would be computationally demanding. MP2 would be a more feasible ab initio method for geometry optimization and energy calculations of a molecule this size.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This property is also directly related to the molecule's electronic absorption characteristics; the energy of the HOMO-LUMO transition often corresponds to the lowest energy electronic absorption band in its UV-visible spectrum. For this compound, the extended π-conjugation of the phenanthrene (B1679779) ring is expected to influence the HOMO and LUMO energy levels significantly.
Table 2: Illustrative Frontier Molecular Orbital Energies from a Hypothetical DFT Calculation. This table is a representative example of data obtained from FMO analysis and is not based on published results for this specific molecule.
| Orbital | Energy (eV) | Description |
| HOMO | -5.8 eV | Highest Occupied Molecular Orbital |
| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of Chemical Stability |
The spatial distribution of the HOMO and LUMO provides insight into the likely sites for chemical reactions.
Nucleophilic Attack : The region of the molecule with the largest HOMO density indicates the most probable site for attack by an electrophile (an electron-seeking species).
Electrophilic Attack : The region with the largest LUMO density is the most probable site for attack by a nucleophile (a nucleus-seeking species, or electron donor).
For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenanthrene ring system and the nitrogen atom of the acetamide (B32628) group. The LUMO would likely be centered on the phenanthrene ring and the carbonyl carbon of the acetamide group, which is electron-deficient. Visualizing these orbitals helps predict how the molecule will interact with other reactants.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, which are areas rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen atom of the carbonyl group.
Blue regions indicate positive electrostatic potential, which are areas that are electron-poor. These sites are susceptible to nucleophilic attack, with the hydrogen atom of the N-H bond being a prominent example.
Green regions represent areas of neutral or very low potential.
An MEP map of this compound would clearly show the electronegative oxygen atom as a site of high negative potential (red), making it a primary hydrogen bond acceptor. Conversely, the hydrogen atom attached to the amide nitrogen would appear as a region of high positive potential (blue), identifying it as a hydrogen bond donor. These maps provide a powerful, intuitive guide to intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. materialsciencejournal.orgicm.edu.pl This analysis is crucial for understanding hyperconjugative interactions and intramolecular charge transfer (ICT), which significantly contribute to molecular stability. materialsciencejournal.orgicm.edu.pl The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value signifies a more intense interaction between the electron donor and acceptor orbitals. icm.edu.pl
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C-C)ring | π(C-C)ring | ~20 |
| LP(N) | π(C=O) | ~50-60 |
| LP(O) | σ*(C-N) | ~25-30 |
Note: The data in this table is illustrative, based on values reported for structurally related aromatic amides in computational studies, to represent the expected interactions in this compound.
Prediction of Spectroscopic Properties (IR, UV-Vis, NMR) through Computational Methods
Density Functional Theory (DFT) is a primary computational method for predicting the spectroscopic properties of molecules. nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. The computed wavenumbers for key functional groups, such as the N-H and C=O stretching vibrations of the amide group and the C-H and C=C vibrations of the phenanthrene ring, generally show good agreement with experimental FT-IR spectra after applying a scaling factor. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. nih.gov The calculations can predict the maximum absorption wavelengths (λmax) and identify the nature of the electronic transitions (e.g., π→π* or n→π*). For this compound, these transitions are expected within the extensive π-conjugated system of the phenanthrene core and the amide group. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to compute ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculated shifts are compared with experimental spectra to facilitate the assignment of signals to specific atoms in the molecule, providing a detailed confirmation of the molecular structure. nih.govnih.gov
| Spectroscopic Technique | Parameter | Typical Calculated Range | Typical Experimental Range |
|---|---|---|---|
| FT-IR | N-H Stretch (cm-1) | ~3300-3400 | ~3250-3350 |
| FT-IR | C=O Stretch (cm-1) | ~1680-1720 | ~1660-1700 |
| UV-Vis | λmax (nm) | ~250-380 | ~250-380 |
| 1H NMR | Aromatic Protons (ppm) | 7.5 - 9.0 | 7.4 - 8.9 |
| 13C NMR | Carbonyl Carbon (ppm) | ~169-172 | ~168-171 |
Note: The data presented is illustrative and represents typical ranges observed in computational and experimental studies of similar aromatic amide compounds.
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. nih.gov For this compound, a key aspect is the rotation around the C-N bond linking the phenanthrene ring to the acetamide group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. nih.gov
This energy landscape reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). nih.gov The preferred conformation will be the one that minimizes steric hindrance between the acetamide group and the adjacent hydrogen atoms on the phenanthrene ring while maximizing stabilizing intramolecular interactions, such as hydrogen bonding or favorable orbital overlaps. The dihedral angle between the plane of the phenanthrene ring and the amide plane is a critical parameter in defining these conformations. researchgate.net Identifying the global minimum energy structure is essential as it represents the most likely structure of the molecule and is used for predicting other properties. nih.gov
Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like this compound, are candidates for materials with non-linear optical (NLO) properties. nih.gov These properties are characterized by the molecule's response to an intense external electric field. Computational methods are used to calculate key NLO parameters, including the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β₀). nih.gov
A large value of β₀ indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. nih.gov The NLO properties of phenanthrene derivatives are often enhanced by the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer across the π-system. nih.gov In this compound, the acetamide group can interact with the phenanthrene ring to create a donor-π-acceptor type system, potentially giving rise to significant NLO activity. nih.govresearchgate.net
| Property | Symbol | Typical Calculated Value Range |
|---|---|---|
| Dipole Moment | μ (Debye) | 3 - 8 D |
| Linear Polarizability | α (a.u.) | 200 - 400 |
| First Hyperpolarizability | β₀ (a.u.) | 1000 - 8000 |
Note: Values are illustrative and based on published DFT calculations for various phenanthrene derivatives designed for NLO applications. nih.gov The unit for α is 10-24 esu and for β₀ is 10-30 esu.
V. Chemical Reactivity and Reaction Mechanisms of N Phenanthren 4 Yl Acetamide
Reactivity of the Phenanthrene (B1679779) Core
The phenanthrene ring system is generally more reactive than benzene (B151609) in both substitution and addition reactions. This heightened reactivity is attributed to the lower loss in stabilization energy required to form the intermediate carbocation during a reaction. Reactions on the phenanthrene core of N-(Phenanthren-4-YL)acetamide are significantly influenced by the electronic effects of the acetamido group.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. mdpi.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. wikipedia.org
In the case of this compound, the substituent is at the 4-position. Therefore, it directs incoming electrophiles to the ortho position (C3) and the para position (C1, though this nomenclature is less conventional for fused rings, the principle applies to the relative position). Phenanthrene itself is most reactive toward electrophiles at the C9 and C10 positions. wikipedia.org However, typical EAS reactions like nitration and chloromethylation tend to occur on the substituted ring. youtube.com Thus, substitution is most likely to occur at the C3 position, which is ortho to the powerfully directing acetamido group.
Table 1: Directing Effects of the Acetamido Group in Electrophilic Aromatic Substitution
| Substituent Feature | Electronic Effect | Influence on Reactivity | Preferred Positions for Substitution |
| Nitrogen Lone Pair | +R (Resonance Donation) | Activating | ortho, para (C3) |
| Carbonyl Group | -I (Inductive Withdrawal) | Deactivating | - |
| Net Effect | Overall Activating | Reaction is faster than on unsubstituted benzene | Primarily C3 |
The phenanthrene core can be reduced via catalytic hydrogenation. The specific products formed depend on the reaction conditions, such as the catalyst, temperature, and hydrogen pressure. mdpi.comacs.org The C9-C10 bond of phenanthrene has significant double-bond character, making it particularly susceptible to addition reactions. acs.org
Mild reduction of phenanthrene, for instance with hydrogen gas over a Raney nickel catalyst, typically results in the selective hydrogenation of this bond to yield 9,10-dihydrophenanthrene. wikipedia.org More vigorous conditions, involving higher temperatures, higher pressures, and more active catalysts like CoMo/Al₂O₃ or specialized bimetallic systems, can lead to further reduction of the other rings. mdpi.comacs.orgmdpi.com This can produce various octahydrophenanthrene and, ultimately, perhydrophenanthrene isomers. acs.org For this compound, the phenanthrene core would undergo a similar stepwise reduction, yielding N-(9,10-dihydrophenanthren-4-yl)acetamide under mild conditions.
Table 2: Representative Hydrogenation Pathways for the Phenanthrene Core
| Reagents and Conditions | Primary Product | Degree of Reduction |
| H₂, Raney Nickel | 9,10-Dihydrophenanthrene | Partial (Central Ring) |
| H₂, CoMo/Al₂O₃, High Temp/Pressure | Octahydrophenanthrenes | Extensive |
| H₂, Adams Catalyst, Prolonged Reaction | Perhydrophenanthrenes | Complete Saturation |
The olefin-like C9-C10 bond of the phenanthrene nucleus is vulnerable to oxidative cleavage. acs.org Ozonolysis is a characteristic reaction that demonstrates this reactivity. When phenanthrene is treated with ozone, it undergoes a 1,3-dipolar cycloaddition at the 9,10-bond to form an unstable primary ozonide. icm.edu.plrsc.org This intermediate rapidly rearranges to a more stable secondary ozonide, which can then be cleaved under reductive or oxidative workup. rsc.org
This reaction exclusively targets the 9,10-bond, leading to the formation of 2,2'-biphenyldialdehyde upon reductive workup. wikipedia.orgacs.org This specific cleavage underscores the localized double-bond character of the central ring in the phenanthrene system. Other strong oxidizing agents can also cleave the ring system, often as part of metabolic pathways in microorganisms, which can convert phenanthrene into derivatives of naphthaldehyde and naphthoic acid. nih.gov
Reactivity of the Acetamide (B32628) Moiety
The acetamide group provides a secondary site for chemical reactions, primarily centered on the electrophilic carbonyl carbon.
The amide bond of this compound can be cleaved through hydrolysis to yield 4-aminophenanthrene and acetic acid. This N-deacetylation is a type of nucleophilic acyl substitution that is typically catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis : The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent nucleophilic attack forms a tetrahedral intermediate. Proton transfers followed by the elimination of 4-aminophenanthrene (which is protonated under the acidic conditions to form an ammonium (B1175870) salt) regenerates the catalyst.
The hydrolysis reactions described above are specific examples of a broader class of reactions: nucleophilic acyl substitution. The carbonyl carbon of the acetamide group is electrophilic and can be attacked by various nucleophiles, not just water or hydroxide (B78521). This reaction proceeds via a tetrahedral addition-elimination mechanism. A nucleophile adds to the carbonyl group, breaking the pi bond and forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the more stable leaving group, which in this case would be the phenanthrenyl-amide anion or its protonated form. While hydrolysis is the most common example, other nucleophiles could theoretically participate in reactions like transamidation (with another amine) or alcoholysis (with an alcohol).
Amide Bond Transformations
The amide bond in this compound is a robust functional group, yet it can undergo specific transformations under appropriate conditions. These reactions are fundamental in modifying the structure and properties of the parent compound.
Amide Bond Hydrolysis: The cleavage of the amide bond in this compound to yield 4-aminophenanthrene and acetic acid can be achieved under either acidic or basic conditions. The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. youtube.com Tautomerization and eventual elimination of the amine moiety, which is protonated under the acidic conditions to form an ammonium ion, results in the formation of the carboxylic acid. youtube.com
Under basic conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the phenanthren-4-ylamide anion, a relatively stable leaving group due to the electron-delocalizing ability of the phenanthrene ring. Subsequent protonation of the amine anion and deprotonation of the carboxylic acid yield the final products.
Amide Bond Reduction: The reduction of the amide bond in this compound to the corresponding secondary amine, N-ethylphenanthren-4-amine, typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction mechanism involves the coordination of the aluminum hydride to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. The resulting intermediate undergoes further reduction and workup to afford the amine. The general process for amide reduction is well-established in organic chemistry. google.com
| Transformation | Reagents | Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 4-Aminophenanthrene, Acetic Acid |
| Base-Catalyzed Hydrolysis | NaOH, H₂O, Δ | 4-Aminophenanthrene, Sodium Acetate |
| Reduction | 1. LiAlH₄, THF 2. H₂O | N-Ethylphenanthren-4-amine |
Cyclization and Annulation Reactions Involving the Amide and Phenanthrene Units
The strategic positioning of the amide group on the phenanthrene ring allows for intramolecular cyclization reactions, leading to the formation of new heterocyclic systems fused to the phenanthrene core.
Intramolecular Cyclization Pathways
Intramolecular cyclization of this compound can be envisioned to proceed through electrophilic aromatic substitution, where the amide functionality, after conversion to a suitable electrophile, attacks an adjacent position on the phenanthrene ring. For instance, under conditions that promote the formation of a nitrilium ion or a related electrophilic species from the amide, cyclization onto the C-5 position of the phenanthrene nucleus could occur. This type of reaction is a powerful tool for the synthesis of complex polycyclic aromatic alkaloids and related nitrogen-containing heterocycles. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of such cyclizations are well-documented for similar aromatic amides. researchgate.netrsc.org
Mechanistic Investigations through Kinetic Studies
The rates and mechanisms of the reactions involving this compound can be elucidated through kinetic studies. These investigations provide quantitative data on how reaction conditions influence the speed of a reaction, offering insights into the transition states and intermediates involved.
Reaction Rate Determination
The rate of a reaction, such as the hydrolysis of this compound, can be determined by monitoring the change in concentration of the reactant or a product over time. This is often achieved using spectroscopic methods like UV-Vis or NMR spectroscopy. For example, in a kinetic study of amide hydrolysis, the disappearance of the UV absorbance maximum corresponding to the this compound chromophore or the appearance of the absorbance for 4-aminophenanthrene could be measured at regular intervals. The data can then be used to determine the reaction order and the rate constant (k). For a first-order reaction, the rate law would be expressed as:
Rate = k[this compound]
Kinetic studies on related SNAr reactions have shown that plots of the pseudo-first-order rate constant against the concentration of a reagent can reveal the catalytic role of other species in the reaction mixture. nih.gov
Transition State Analysis
The transition state is the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility of a reaction. While direct observation of the transition state is not possible, its properties can be inferred from experimental data and computational modeling. Kinetic isotope effect (KIE) studies, where an atom in the reactant is replaced by its heavier isotope, can provide information about bond breaking and bond formation in the transition state. nih.gov For instance, a significant KIE upon replacing a hydrogen atom involved in a bond cleavage step would indicate that this bond is being broken in the rate-determining step.
Vi. Coordination Chemistry and Ligand Applications of N Phenanthren 4 Yl Acetamide Derivatives
N-(Phenanthren-4-YL)acetamide as a Ligand Precursor
The utility of this compound as a foundational structure for more complex ligands stems from its inherent chemical features. The phenanthrene (B1679779) group provides a sterically defined, π-rich framework, while the N-acetamide group (-NHC(O)CH₃) offers donor atoms (nitrogen and oxygen) for metal coordination. However, for this compound itself to act as an efficient chelating agent, the introduction of an additional donor group at a suitable position on the phenanthrene ring is often necessary to facilitate the formation of stable, five- or six-membered chelate rings.
Design Principles for Ligand Systems
The design of effective ligands based on the this compound scaffold is guided by established principles of coordination chemistry. The primary goal is to create a multidentate ligand that can bind to a metal center through two or more donor atoms, forming a stable chelate complex.
Key design strategies include:
Introduction of Additional Donor Groups: Modifying the phenanthrene ring with coordinating groups such as hydroxyl (-OH), amino (-NH₂), or pyridyl moieties allows for the creation of bidentate or tridentate ligands. The position of this second group relative to the acetamide (B32628) at the C4-position is critical for forming a stable chelate ring.
Steric and Electronic Tuning: The bulky phenanthrene group can be further functionalized to influence the steric environment around the metal center. This can affect the coordination geometry, stability, and reactivity of the resulting complex. Electron-donating or withdrawing substituents on the phenanthrene ring can also be used to modulate the electronic properties of the ligand and, consequently, the coordinated metal ion.
N-Aryl Framework: The N-aryl acetamide structure provides a platform where the amide bond is relatively planar and can adopt a trans-configuration. semanticscholar.org This conformational preference influences how the donor atoms are presented to the metal ion during complexation.
The design principles for these systems often draw parallels from well-studied N-aryl ligands like N-(quinolin-8-yl)acetamide, where the quinoline (B57606) nitrogen and the amide oxygen or nitrogen form a highly effective chelation site for various metals. mdpi.comnih.gov
Chelation Modes and Metal Complex Formation
Derivatives of this compound can coordinate to metal ions in several ways, primarily dictated by the nature and position of the donor atoms and the identity of the metal ion.
Bidentate (N,O) Chelation: A common mode of coordination for derivatives, such as a hypothetical 5-hydroxy-N-(phenanthren-4-YL)acetamide, would involve the carbonyl oxygen of the acetamide group and the deprotonated oxygen of the adjacent hydroxyl group. This forms a stable six-membered chelate ring with the metal center. A similar (N,N) chelation can be envisaged with an amino group at the 5-position.
Monodentate Coordination: In some cases, particularly with sterically unhindered N-aryl acetamides, the ligand may coordinate in a monodentate fashion through the carbonyl oxygen atom. For instance, the zinc complex dichlorido-bis[N-(4-methoxyphenyl)acetamide-O]–zinc(II) features tetrahedral coordination where the acetamide ligands bind solely through the oxygen atoms. rsc.org
Bridging Coordination: The phenanthrene backbone and acetamide group could potentially bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers, although this is less common for simple derivatives.
The formation of these complexes typically involves the reaction of the ligand precursor with a metal salt in a suitable solvent. The resulting complex's geometry—be it tetrahedral, square planar, or octahedral—is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand. rsc.orgbioline.org.br
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using this compound derivatives follows general methodologies established in coordination chemistry. The subsequent characterization of these novel compounds is crucial to confirm their structure, purity, and properties.
Transition Metal Complexes
A wide array of transition metals can be complexed with suitable this compound-based ligands. The synthesis typically involves reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol, often under reflux. bioline.org.brresearchgate.net
General Synthetic Method:
Dissolve the this compound derivative ligand in a suitable solvent (e.g., ethanol).
Separately, dissolve the transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, FeCl₃) in the same or a compatible solvent.
Add the metal salt solution dropwise to the ligand solution with stirring.
The reaction mixture is often heated under reflux for several hours to ensure complete complexation.
Upon cooling, the resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried.
Characterization Techniques: The synthesized complexes are typically characterized using a suite of spectroscopic and analytical methods to elucidate their structures.
| Technique | Information Obtained | Typical Observations for N-Aryl Acetamide Complexes |
| FT-IR Spectroscopy | Identifies functional groups and confirms coordination. | A shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber upon complexation indicates coordination through the carbonyl oxygen. The appearance of new bands at lower frequencies (400-600 cm⁻¹) corresponds to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net |
| UV-Vis Spectroscopy | Provides information on electronic transitions. | Spectra typically show bands corresponding to π-π* transitions within the phenanthrene ring and n-π* transitions of the acetamide group. New bands may appear due to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) and d-d transitions for transition metal complexes. bioline.org.br |
| NMR Spectroscopy | Elucidates the structure in solution. | In diamagnetic complexes, shifts in the signals of protons near the coordination sites (e.g., N-H proton, aromatic protons on the phenanthrene ring) can confirm ligand binding. |
| Mass Spectrometry | Determines the molecular weight of the complex. | Provides evidence for the stoichiometry of the ligand and metal in the complex. researchgate.net |
| X-ray Crystallography | Provides the definitive solid-state structure. | Determines precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, X-ray analysis of a Zn(II) complex with N-(4-methoxyphenyl)acetamide confirmed a tetrahedral geometry with coordination through the acetamide oxygen. rsc.org |
Main Group Element Complexes (e.g., Organoboron Derivatives)
The N,N'-chelate system that can be designed from acetamide derivatives is particularly effective for creating tetracoordinated organoboron complexes, which are of great interest for their unique photophysical properties. mdpi.comnih.gov The synthesis of these compounds often involves the reaction of a bidentate N-aryl acetamide derivative with a trivalent boron reagent.
A highly relevant synthetic route is modeled after the preparation of N-(quinolin-8-yl)acetamide-boron complexes. mdpi.comnih.gov In a hypothetical case for a suitably substituted this compound ligand (L), the reaction could proceed as follows:
Synthesis of Organoboron Complexes:
Method A: Reaction of the ligand (L) with a triarylboron compound, such as triphenylboron (BPh₃).
Method B: Reaction of the ligand with sodium tetraarylborates in the presence of an iodine catalyst. This method has been shown to be efficient for producing aminoquinolate-based organoboron complexes with high quantum yields. mdpi.com
These reactions lead to the formation of stable, often fluorescent, five-membered boron-containing chelate complexes.
Characterization of Organoboron Complexes:
| Property | Characterization Method | Key Findings |
| Structure | ¹H NMR, ¹³C NMR, ¹¹B NMR | NMR spectroscopy is essential to confirm the formation of the tetracoordinated boron center. ¹¹B NMR is particularly diagnostic, with signals shifting significantly upon complexation. core.ac.uk |
| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | These complexes often exhibit strong absorption in the UV region and display fluorescence in solution. The emission color and quantum yield are highly dependent on the substituents on both the phenanthrene and the boron atom. Quantum yields can be high, as seen in related systems. mdpi.com |
| Electrochemical Properties | Cyclic Voltammetry | Determines the HOMO and LUMO energy levels, which are crucial for applications in organic electronics like OLEDs. |
Applications in Catalysis
The well-defined steric and electronic environment provided by metal complexes of phenanthrene- and acetamide-based ligands makes them promising candidates for various catalytic applications. The rigid ligand framework can enforce specific coordination geometries that promote catalytic activity and selectivity.
Polymerization: Metal complexes based on phenanthrene-diimine ligands, which are structurally related to derivatives of this compound, have demonstrated significant catalytic activity. For example, cobalt(II) complexes bearing N-aryl-phenanthrene-o-iminoquinone ligands, when activated with methylaluminoxane (B55162) (MAO), are effective catalysts for the polymerization of 1,3-butadiene, yielding predominantly cis-1,4-polybutadiene. researchgate.net Similarly, magnesium complexes with phenanthrenediimine ligands have been shown to catalyze the stereoselective ring-opening polymerization of lactides. researchgate.net
Hydrogenation: While not specifically reported for this compound complexes, related pincer-type ligands incorporating a central aromatic ring are highly effective in catalysis. For instance, zinc complexes with PNP pincer ligands demonstrate catalytic activity in the hydrogenation of imines and ketones, facilitated by metal-ligand cooperation. nih.gov This suggests a potential pathway for designing this compound-based pincer ligands for similar transformations.
C-H Activation: The use of directing groups is a powerful strategy in modern catalysis. An acetamide group can function as a directing group to guide a metal catalyst to a nearby C-H bond on the aromatic ring, facilitating its functionalization. Iron-catalyzed C-H activation has been successfully achieved using directing groups like triazoles, which are also nitrogen-containing heterocycles. acs.org This principle could be extended to this compound systems for regioselective C-H functionalization of the phenanthrene core.
The catalytic potential of these complexes is a burgeoning area of research, with opportunities to design catalysts for a wide range of organic transformations by tuning the ligand structure and the choice of metal center.
Homogeneous Catalysis
In homogeneous catalysis, catalyst and reactants exist in the same phase, allowing for high selectivity under mild conditions. Derivatives of phenanthrene have been successfully employed as ligands in various metal-catalyzed reactions. For instance, chromium complexes supported by phenanthrene-imine derivative ligands have demonstrated notable catalytic activity. rsc.org
These complexes, when activated with methylaluminoxane (MAO), are effective in the polymerization of isoprene, yielding polyisoprene with a high cis-1,4 unit content. rsc.org The distorted octahedral geometry of the chromium center, dictated by the phenanthrene-based ligand, is crucial for the catalytic performance. rsc.org While specific studies on this compound as a ligand are not prevalent, its structural similarity to these imine derivatives suggests its potential to form stable and active catalysts for polymerization and other organic transformations, such as cross-coupling reactions. benthamscience.com The field of gold catalysis, for example, has shown that modifying phosphine (B1218219) ligands with bulky biphenyl (B1667301) backbones can significantly enhance reaction yields and rates, a principle that could be applied to phenanthrene-based ligands. nih.gov
Table 1: Performance of Phenanthrene-Imine Chromium Complexes in Isoprene Polymerization Data sourced from Dalton Transactions rsc.org
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, offering advantages in catalyst separation and recycling. This compound derivatives could be utilized in heterogeneous systems by immobilizing them onto solid supports like silica, polymers, or carbon nanomaterials. Such immobilization prevents the leaching of the catalyst and enhances its stability.
While direct examples using this compound are scarce, the principle has been demonstrated with other complex species. For example, dual-atom platinum species supported on mesoporous graphitic carbon nitride (mpg-C₃N₄) have shown excellent performance in selective hydrogenation and epoxidation reactions. nih.gov The support material plays a crucial role in stabilizing the catalytic sites and influencing their electronic properties. A similar strategy could be applied to phenanthrene-based metal complexes, where the ligand is covalently linked to a solid matrix, creating a robust and reusable catalyst for industrial applications.
Applications in Material Science and Optoelectronics
The phenanthrene core is a well-known chromophore, imparting valuable photophysical properties to its derivatives. academie-sciences.fr These properties, including strong absorption in the UV region and fluorescence emission, make them suitable for a range of applications in materials science and optoelectronics.
Fluorescent Materials
Phenanthrene and its derivatives are recognized for their intrinsic fluorescence. academie-sciences.fracs.org The emission properties can be tuned by chemical modification. For example, a novel fluorescent probe combining two phenanthrene units with a pH-sensitive rhodamine B moiety has been synthesized. rsc.org In this system, the phenanthrene units act as a reference, exhibiting monomer and excimer fluorescence, while the rhodamine part responds to pH changes. rsc.org This demonstrates the utility of the phenanthrene scaffold in creating sophisticated chemical sensors.
Furthermore, studies on acetamide-chalcone derivatives have shown that the inclusion of certain functional groups can lead to large fluorescence quantum yields, which are essential for biological imaging applications. nih.gov The inherent fluorescence of phenanthrene itself has been used to analyze the distribution of phenanthrene microparticles after hypervelocity impacts, mimicking polycyclic aromatic hydrocarbon-based cosmic dust. acs.org
Table 2: Photophysical Properties of Selected Phenanthrene Derivatives Data compiled from various sources. rsc.orgmdpi.com
Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of phenanthrene derivatives make them highly promising for use in Organic Light-Emitting Diodes (OLEDs). academie-sciences.fr They can function as light-emitting materials, hole-transporting layers, or electron-injection layers. academie-sciences.frresearchgate.net The wide bandgap of the phenanthrene unit is suitable for producing blue emission, which is critical for full-color displays and white lighting.
For instance, derivatives of phenanthrene bearing cyano groups have been synthesized and investigated. academie-sciences.frresearchgate.net Cyclic voltammetry studies showed a high electron affinity, indicating their potential as electron-injection and hole-blocking materials in OLEDs. academie-sciences.frresearchgate.net Similarly, orthogonal anthracene (B1667546) and pyrene (B120774) derivatives have been developed as efficient deep-blue emitters, achieving high external quantum efficiencies. rsc.org The twisted structure of these molecules prevents π-conjugation stacking, leading to pure and intense emission. rsc.org This design principle is directly applicable to this compound derivatives to develop new, efficient emitters for next-generation displays.
Functional Polymers
Incorporating the this compound moiety into polymer structures can create functional materials with tailored properties. The rigid and aromatic nature of the phenanthrene unit can enhance the thermal stability and mechanical strength of the polymer backbone. Its fluorescent properties can be imparted to the polymer, leading to emissive plastics for sensing or lighting applications.
Acyclic Diene Metathesis (ADMET) is a powerful method for synthesizing well-defined polymers with diverse functionalities in the backbone or as pendant groups. rsc.org this compound derivatives, functionalized with terminal alkenes, could be polymerized via ADMET to produce materials with precisely controlled structures. This approach allows for the systematic study of structure-property relationships. rsc.org The synthesis of amphiphilic cationic polyesters with fluorescent naphthalene (B1677914) monoimide pendants demonstrates a related concept, where the polymer nanoparticles exhibit strong fluorescence and have applications as antibacterial agents. rsc.org
Photocatalysis
Photocatalysis utilizes light to drive chemical reactions. While many studies focus on the photocatalytic degradation of phenanthrene as a pollutant researchgate.netmdpi.comresearchgate.net, the inherent photochemical properties of the phenanthrene ring system also make its derivatives potential candidates as photocatalysts. academie-sciences.fr The phenanthrene moiety can act as a photosensitizer, absorbing light and transferring the energy to other molecules to initiate a reaction.
The synthesis of phenanthrenes and their aza-analogues can be achieved through photocatalytic processes, highlighting the molecule's ability to participate in light-induced radical reactions. nih.gov Furthermore, the efficiency of photocatalytic systems often depends on the effective separation of photo-induced electron-hole pairs. mdpi.com Hybrid materials, such as those combining perovskite nanocrystals with transition-metal dichalcogenides, have shown enhanced photocatalytic activity due to improved charge separation. elsevierpure.com By incorporating this compound derivatives into such hybrid structures, it may be possible to develop new photocatalytic systems for organic synthesis or energy applications.
Vii. Future Research Directions and Perspectives
Development of Novel Synthetic Routes
The synthesis of N-(Phenanthren-4-YL)acetamide is a critical first step for any further investigation. While standard amidation reactions are likely applicable, future research could focus on developing more efficient, sustainable, and scalable synthetic methods. Key areas for exploration include:
Greener Synthetic Approaches: Investigating the use of environmentally benign solvents and catalysts to minimize the environmental impact of the synthesis. This could involve exploring microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for other acetamide (B32628) compounds. nih.gov
Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency.
Catalyst Development: Exploring novel catalysts, such as enzymatic or heterogeneous catalysts, could lead to milder reaction conditions and higher selectivity, reducing the need for extensive purification.
A comparative table of potential synthetic methods could guide this research:
| Synthetic Method | Potential Advantages | Potential Challenges |
| Conventional Batch Synthesis | Well-established, straightforward | Potentially lower yields, longer reaction times |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Specialized equipment required |
| Flow Chemistry | High scalability, improved safety and control | Higher initial setup cost |
| Biocatalysis | High selectivity, mild conditions | Enzyme stability and cost |
Exploration of Advanced Spectroscopic Techniques for Fine Structure Characterization
A thorough understanding of the three-dimensional structure of this compound is fundamental. While standard techniques like NMR and IR spectroscopy are essential, advanced methods can provide deeper insights into its fine structural details. Future research should employ:
Solid-State NMR (ssNMR): To probe the structure and dynamics of the compound in the solid state, providing information on polymorphism and intermolecular interactions.
Two-Dimensional Infrared (2D-IR) Spectroscopy: To study the vibrational couplings between different functional groups within the molecule, offering insights into its conformational dynamics.
Chiroptical Spectroscopy: In cases where chiral derivatives are synthesized, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) would be crucial for determining their absolute configuration and solution-state conformation.
Integration of Experimental and Computational Studies for Predictive Modeling
The synergy between experimental data and computational modeling is a powerful tool in modern chemistry. For this compound, this integrated approach can accelerate the understanding of its properties and guide the design of new applications. Future directions include:
Density Functional Theory (DFT) Calculations: To predict and rationalize spectroscopic data (NMR, IR, UV-Vis), calculate molecular orbitals, and understand the electronic structure. nih.govresearchgate.net This can also be used to investigate the molecule's reactivity and potential reaction mechanisms.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or other molecules. This is particularly relevant for understanding its behavior in biological systems or as part of a larger molecular assembly.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For more complex systems, such as the interaction of this compound with a biological target, QM/MM simulations can provide a high level of accuracy by treating the key region quantum mechanically and the surrounding environment with classical mechanics. researchgate.net
Investigation of Supramolecular Architectures
The phenanthrene (B1679779) and acetamide moieties in this compound provide opportunities for forming ordered, non-covalent structures known as supramolecular assemblies. Research in this area could focus on:
Hydrogen Bonding Networks: The acetamide group is capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined architectures like tapes, sheets, or helices. nih.govresearchgate.net
π-π Stacking: The extended aromatic system of the phenanthrene core can lead to significant π-π stacking interactions, which are crucial for the formation of columnar or layered structures.
Host-Guest Chemistry: Investigating the ability of this compound to act as a host for smaller guest molecules, or to be encapsulated within larger host systems like cyclodextrins or calixarenes, could lead to applications in sensing or controlled release. The design of cage-like structures for encapsulating guest molecules is an active area of research. mdpi.com
Expanding Applications in Advanced Materials
The unique combination of a polycyclic aromatic hydrocarbon and an amide group suggests that this compound could be a valuable building block for advanced materials. Future research should explore its potential in:
Organic Electronics: The phenanthrene core is a known chromophore and could impart interesting photophysical properties. By analogy with other polycyclic aromatic hydrocarbons, derivatives of this compound could be investigated as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Luminescent Materials: Many phenanthrene derivatives exhibit strong fluorescence. Research could focus on tuning the emission properties of this compound through chemical modification for applications in sensing, imaging, or solid-state lighting.
Liquid Crystals: The rigid, anisotropic shape of the molecule could favor the formation of liquid crystalline phases, which are essential for display technologies.
Pharmacological Agents: Acetamide derivatives have shown a wide range of biological activities, including analgesic, anti-cancer, and anti-convulsant properties. nih.gov The phenanthrene scaffold is also present in some biologically active natural products. Therefore, this compound and its derivatives warrant investigation for their potential therapeutic applications.
By systematically exploring these research avenues, the scientific community can build a comprehensive understanding of this compound and unlock its full potential for a variety of scientific and technological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(Phenanthren-4-YL)acetamide, and how can regioselectivity challenges be addressed?
- Methodology : The synthesis of acetamide derivatives typically involves coupling phenanthren-4-amine with acetylating agents (e.g., acetyl chloride or acetic anhydride) under controlled conditions. To address regioselectivity, protecting groups may be employed to shield reactive sites on the phenanthrene ring. Purification via column chromatography followed by characterization using NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structure and purity .
- Data Contradictions : Conflicting yields may arise from solvent polarity or temperature variations during acetylation. Systematic optimization of reaction parameters (e.g., using Design of Experiments, DoE) is recommended.
Q. Which analytical techniques are essential for characterizing this compound?
- Core Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (phenanthrene) and acetamide protons (δ ~2.0 ppm for CH₃) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., calculated vs. observed m/z) .
- Supplementary Methods : FT-IR for carbonyl (C=O) stretch identification (~1650–1700 cm⁻¹) and HPLC for purity assessment.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Approach :
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinity .
- QSAR Studies : Corrogate substituent effects (e.g., phenanthrene ring modifications) on bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported biological data for acetamide derivatives?
- Case Example : If conflicting cytotoxicity data exist, validate via:
- Dose-Response Curves : Use standardized assays (e.g., MTT or Mosmann’s method ) across multiple cell lines.
- Metabolic Stability Tests : Assess hepatic metabolism (e.g., liver microsomes) to rule out false negatives from rapid degradation .
Q. How can conformational analysis of this compound inform structure-activity relationships (SAR)?
- Experimental Methods :
- Variable-Temperature NMR : Probe rotational barriers of the acetamide group and phenanthrene ring dynamics .
- X-ray Crystallography : Resolve bioactive conformations bound to targets (e.g., enzymes) .
Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound in neurological disorders?
- In Vitro :
- Neuronal Cell Models : SH-SY5Y or primary neurons for neuroprotection assays (e.g., against oxidative stress) .
- Receptor Binding Assays : Screen for affinity to serotonin or dopamine receptors .
Methodological Considerations
Q. How to mitigate hazards during synthesis and handling of this compound intermediates?
- Safety Protocols :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with phenanthrene derivatives, which may be irritants .
- Neutralize reactive byproducts (e.g., HCl from acetylation) before disposal .
Q. What are the limitations of current spectral databases for characterizing novel acetamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
